1-Cyclopropylcycloheptan-1-amine;hydrochloride
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Overview
Description
1-Cyclopropylcycloheptan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is a derivative of cycloheptane, featuring a cyclopropyl group and an amine group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
Preparation Methods
The synthesis of 1-Cyclopropylcycloheptan-1-amine;hydrochloride involves several steps. One common method starts with the cyclopropylation of cycloheptanone, followed by reductive amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Synthetic Route:
Cyclopropylation: Cycloheptanone is treated with a cyclopropylating agent such as cyclopropyl bromide in the presence of a base.
Reductive Amination: The cyclopropylated product undergoes reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The free amine is reacted with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-Cyclopropylcycloheptan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or isocyanates for forming amides or carbamates.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Amides or carbamates.
Scientific Research Applications
1-Cyclopropylcycloheptan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which 1-Cyclopropylcycloheptan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at various receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
1-Cyclopropylcycloheptan-1-amine;hydrochloride can be compared with other cyclopropyl-containing amines, such as:
1-Cyclopropylcyclopropylamine;hydrochloride: This compound has a similar cyclopropyl group but a different ring structure, leading to distinct chemical properties and biological activities.
1-Cyclopropylethanamine;hydrochloride: This compound features a shorter carbon chain, affecting its reactivity and application scope.
Uniqueness: this compound is unique due to its seven-membered ring structure combined with a cyclopropyl group, which imparts specific steric and electronic properties that influence its reactivity and biological interactions .
Properties
IUPAC Name |
1-cyclopropylcycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10(9-5-6-9)7-3-1-2-4-8-10;/h9H,1-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOCUUJZOLAZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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